1-(2-Fluorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one
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Overview
Description
1-(2-Fluorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one is a chemical compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse pharmacological activities and have been widely studied for their potential therapeutic applications. The presence of a fluorophenyl group in this compound adds to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluorobenzaldehyde with propylhydrazine to form an intermediate hydrazone, which is then cyclized to form the pyrazolone ring. The reaction conditions often include the use of acidic or basic catalysts and may require specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazolone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure and biological activity.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals .
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, leading to modulation of biological processes. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluorophenyl)-2-propylamine: Shares structural similarities but differs in its functional groups and biological activity.
Indole derivatives: Possess a different core structure but exhibit similar biological activities such as anti-inflammatory and anticancer properties
Uniqueness
1-(2-Fluorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one is unique due to its specific combination of a fluorophenyl group and a pyrazolone core. This combination imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds .
Properties
IUPAC Name |
2-(2-fluorophenyl)-5-propyl-4H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O/c1-2-5-9-8-12(16)15(14-9)11-7-4-3-6-10(11)13/h3-4,6-7H,2,5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTOSABETHGNPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=O)C1)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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